2-(4-cyclooctyl-1-piperazinyl)ethanol
Description
2-(4-Cyclooctyl-1-piperazinyl)ethanol is a piperazine derivative characterized by a cyclooctyl substituent on the piperazine ring and an ethanol moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.
Properties
IUPAC Name |
2-(4-cyclooctylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c17-13-12-15-8-10-16(11-9-15)14-6-4-2-1-3-5-7-14/h14,17H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJIHRHXVUHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural variations among piperazinyl ethanol derivatives lie in the substituents on the piperazine ring, which critically influence solubility, stability, and biological activity.
Key Observations :
- Solubility : Polar substituents (e.g., pyrimidinyl in ) enhance aqueous solubility, critical for oral bioavailability .
- Acid-Base Properties : Hydroxyzine’s pKa of 2.47 suggests protonation at physiological pH, influencing its distribution and receptor binding .
ACAT-1 Inhibition
Piperazinyl ethanol derivatives with sulfur-containing side chains (e.g., ) exhibit ACAT-1 inhibitory activity, a target for atherosclerosis treatment. The cyclooctyl variant’s bulky substituent may hinder enzyme access compared to smaller analogs, though this requires experimental validation .
Antihistaminic Activity
Hydroxyzine () demonstrates potent antihistaminic effects due to its (4-chlorophenyl)(phenyl)methyl group, which stabilizes receptor interactions. The cyclooctyl analog’s larger substituent might reduce affinity for histamine receptors .
Antifungal and Antimicrobial Potential
Compounds like 2-(4-(4-nitrophenyl)-1-piperazinyl)ethanol () have electron-withdrawing groups that may enhance antimicrobial activity. The cyclooctyl group’s hydrophobicity could similarly disrupt microbial membranes .
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